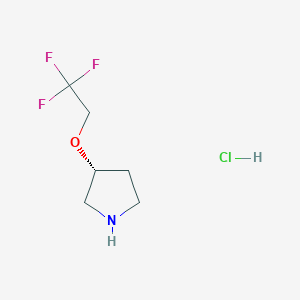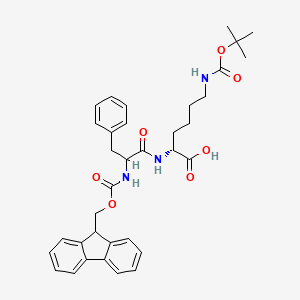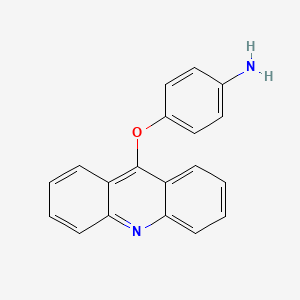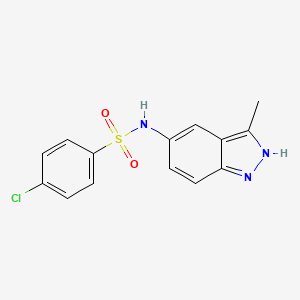
4-chloro-N-(3-methyl-2H-indazol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a benzenesulfonamide group attached to a 4-chloro and 3-methyl substituted indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of the Sulfonamide Group: The benzenesulfonamide group can be introduced through a reaction between the indazole derivative and a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of a base and a solvent like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield an amino-substituted derivative.
Applications De Recherche Scientifique
4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used to investigate the inhibition, regulation, and modulation of kinases such as CHK1 and CHK2, which are involved in cell cycle regulation and cancer.
Chemical Biology: It serves as a tool compound to study the biological pathways and molecular targets associated with sulfonamides and indazole derivatives.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of CHK1 and CHK2 kinases, leading to the modulation of cell cycle progression and apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, affecting various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole Derivatives: Compounds such as 1H-indazole-3-amine and 2H-indazole have similar structures and biological activities.
Sulfonamide Derivatives: Other sulfonamides, like sulfanilamide and sulfamethoxazole, share the sulfonamide functional group and exhibit antimicrobial properties.
Uniqueness
4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide is unique due to the combination of the indazole and sulfonamide moieties, which confer distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential therapeutic applications make it a valuable compound for further research.
Propriétés
Numéro CAS |
647853-74-5 |
|---|---|
Formule moléculaire |
C14H12ClN3O2S |
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
4-chloro-N-(3-methyl-2H-indazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H12ClN3O2S/c1-9-13-8-11(4-7-14(13)17-16-9)18-21(19,20)12-5-2-10(15)3-6-12/h2-8,18H,1H3,(H,16,17) |
Clé InChI |
LGEOXUCXBCGPHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=CC2=NN1)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


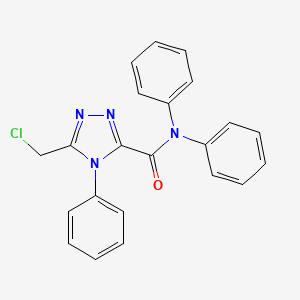
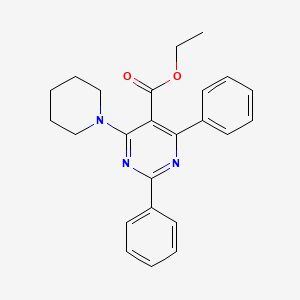
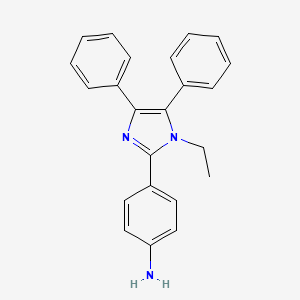
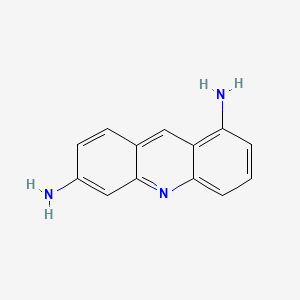
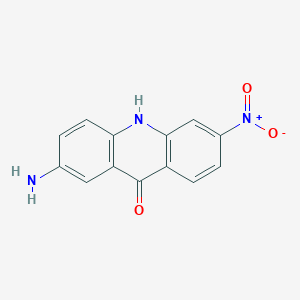
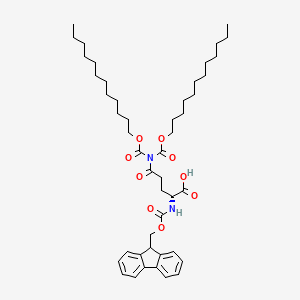
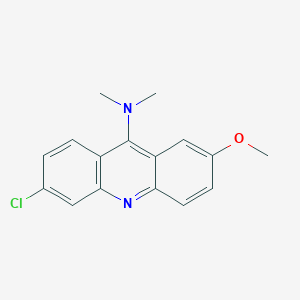
![[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217827.png)
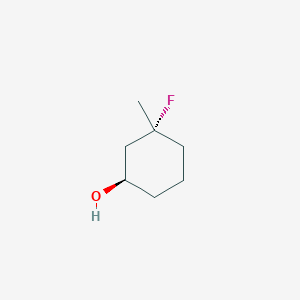

![2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate](/img/structure/B15217838.png)
